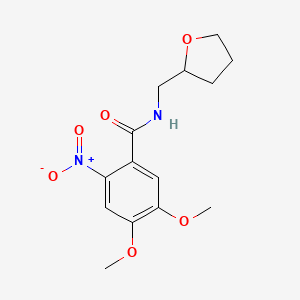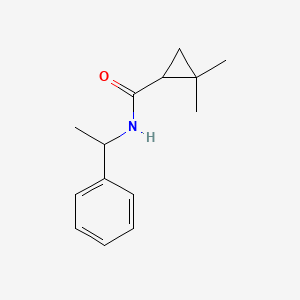![molecular formula C13H20FNO3 B5101324 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol, also known as FPEME, is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is not fully understood. However, it is believed to act as a partial agonist for GPCRs. This means that it can bind to the receptor and activate it to a certain extent, but not fully. This partial activation can lead to various downstream effects, depending on the specific receptor and cell type involved.
Biochemical and Physiological Effects:
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been shown to inhibit the activity of various enzymes involved in drug metabolism, including CYP3A4 and CYP2D6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol in lab experiments is that it can be used to study the effects of various compounds on GPCRs without the need for radioactive labeling. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol can be used to study the effects of compounds on enzymes involved in drug metabolism. However, one limitation of using 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is that its effects may vary depending on the specific receptor and cell type involved.
Direcciones Futuras
There are several future directions for research involving 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol. One direction is to study its effects on other GPCRs, as well as other enzymes involved in drug metabolism. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol could be used to study the effects of various drugs on GPCRs and drug metabolism enzymes. Finally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol could be used to develop new drugs that target specific GPCRs or drug metabolism enzymes.
Métodos De Síntesis
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-fluorophenol with 2-bromoethanol in the presence of a base to form 2-(2-fluorophenoxy)ethanol. This compound is then reacted with ethylene oxide to form 2-[2-(2-fluorophenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(2-fluorophenoxy)ethoxy]ethanol with methylamine to form 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol.
Aplicaciones Científicas De Investigación
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has potential applications in various fields of scientific research. It has been shown to have potential as a ligand for G protein-coupled receptors (GPCRs), which are involved in various physiological processes. 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has also been shown to have potential as a tool for studying the effects of various drugs on GPCRs. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been used to study the effects of various compounds on the activity of enzymes involved in the metabolism of drugs.
Propiedades
IUPAC Name |
2-[2-[2-(2-fluorophenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3/c1-15(6-8-16)7-9-17-10-11-18-13-5-3-2-4-12(13)14/h2-5,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXVDRSNLRFHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)



![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)

![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101295.png)
![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)

![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)